molecular formula C7H7Cl2NO2S B1472886 3-Chloro-5-(chloromethyl)benzenesulfonamide CAS No. 1379297-81-0

3-Chloro-5-(chloromethyl)benzenesulfonamide

Cat. No. B1472886
CAS RN: 1379297-81-0
M. Wt: 240.11 g/mol
InChI Key: YRKXZVFOQWWYLJ-UHFFFAOYSA-N
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Description

3-Chloro-5-(chloromethyl)benzenesulfonamide is a chemical compound with the molecular formula C7H7Cl2NO2S . It has a molecular weight of 240.11 . The compound is also identified by the CAS Number: 1379297-81-0 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7Cl2NO2S/c8-4-5-1-6(9)3-7(2-5)13(10,11)12/h1-3H,4H2,(H2,10,11,12) . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

3-Chloro-5-(chloromethyl)benzenesulfonamide is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a corrosion inhibitor, and as an intermediate in the synthesis of pharmaceuticals. It is also used in the synthesis of a variety of other compounds, such as pyrimidine derivatives, quinolines, and other heterocycles. Additionally, this compound can be used as a catalyst in the synthesis of polymers, and as a protective agent in the synthesis of polymeric materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chloromethyl)benzenesulfonamide is not fully understood. However, it is believed to act as a nucleophile, reacting with electrophilic species to form a covalent bond. This reaction is believed to be the result of the electron-withdrawing properties of the sulfonamide group.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to have antimicrobial activity, and has been used in the treatment of infections caused by Gram-positive bacteria. Additionally, this compound has been shown to have antifungal activity, and has been used in the treatment of fungal infections.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-5-(chloromethyl)benzenesulfonamide in laboratory experiments include its low toxicity, low cost, and ease of use. Additionally, this compound is relatively stable and does not require complex instrumentation for its synthesis or use. The limitations of using this compound in laboratory experiments include the fact that it is not soluble in most organic solvents, and that it can react with other compounds to form byproducts.

Future Directions

The future directions for 3-Chloro-5-(chloromethyl)benzenesulfonamide research include further investigation into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other compounds. Additionally, further research is needed to explore the potential use of this compound as a corrosion inhibitor and as a catalyst in the synthesis of polymers. Finally, further research is needed to explore the potential use of this compound in the treatment of infections caused by Gram-positive bacteria and fungi.

properties

IUPAC Name

3-chloro-5-(chloromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO2S/c8-4-5-1-6(9)3-7(2-5)13(10,11)12/h1-3H,4H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKXZVFOQWWYLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)N)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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